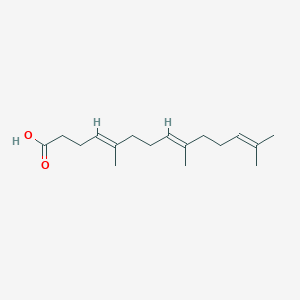
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid, also known as TMDD, is a naturally occurring unsaturated fatty acid found in various plant species. It has been studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
作用机制
The mechanism of action of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of immune responses, and the inhibition of tumor growth. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be easily incorporated into various formulations. However, one limitation is the lack of standardized protocols for its use, which can lead to variability in results.
未来方向
There are several potential future directions for (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid research, including the development of novel formulations for its delivery, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different disease models.
Conclusion
In conclusion, this compound is a promising natural compound with potential therapeutic applications in various fields. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. Future studies are needed to fully understand its mechanism of action and to determine its optimal use in different disease models.
合成方法
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial fermentation. The most common method is the chemical synthesis, which involves the reaction of 3-methyl-1,5-hexadiene with 2-methyl-1,3-butadiene in the presence of a catalyst.
科学研究应用
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid has been studied for its potential therapeutic applications in various fields, including cancer research, immunology, and neurology. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
属性
| 6040-06-8 | |
分子式 |
C17H28O2 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
(4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19)/b15-10+,16-12+ |
InChI 键 |
VOKDWPMRYSKGTB-NCZFFCEISA-N |
手性 SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(=O)O)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
同义词 |
farnesyl acetate farnesylacetate farnesylacetic acid farnesylacetic acid, (E,E)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


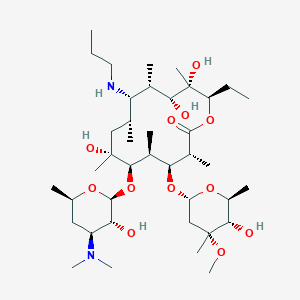

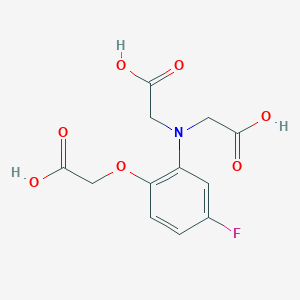


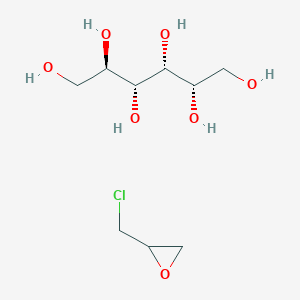
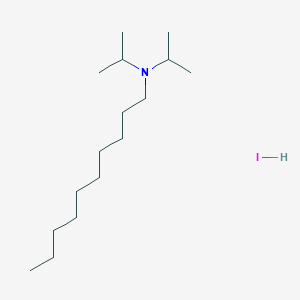
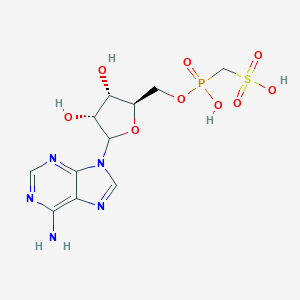
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
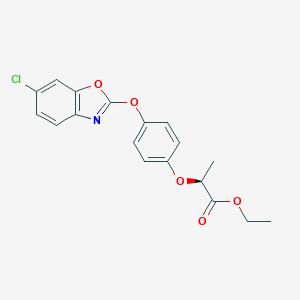

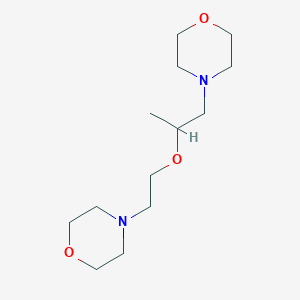
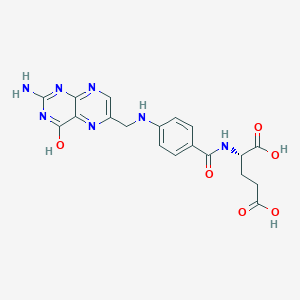
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
